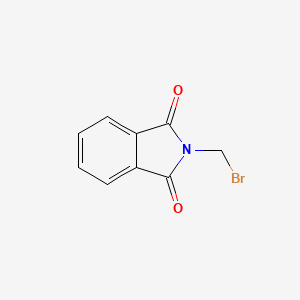

N-(Bromomethyl)phthalimide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3997. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(bromomethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-5-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSLLECLCKTJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063789 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5332-26-3 | |

| Record name | N-(Bromomethyl)phthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5332-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Bromomethyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(bromomethyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(BROMOMETHYL)PHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDG35UDX67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for N Bromomethyl Phthalimide

Established Synthetic Routes for N-(Bromomethyl)phthalimide

The preparation of this compound can be broadly categorized into two main strategies: the direct alkylation of a phthalimide (B116566) salt and the conversion of a pre-functionalized phthalimide.

Alkylation Reactions Utilizing Phthalimide Precursors

This approach leverages the nucleophilicity of the phthalimide anion to displace a leaving group on a one-carbon electrophile.

A common and direct method for synthesizing this compound involves the reaction of potassium phthalimide with dibromomethane (B42720). chemicalbook.comorgsyn.org In this nucleophilic substitution reaction, the phthalimide anion acts as the nucleophile, attacking one of the carbon-bromine bonds of dibromomethane.

The reaction is typically carried out by heating a mixture of potassium phthalimide and an excess of dibromomethane. orgsyn.orggoogle.comgoogle.com The use of a large excess of dibromomethane is crucial to favor the desired mono-alkylation product over the formation of the di-substituted byproduct, N,N'-(methylenedi)phthalimide. The reaction can be performed without a co-solvent, with the excess dibromomethane itself acting as the reaction medium. google.comgoogle.com Temperatures for this reaction generally range from 50°C to 130°C. google.comgoogle.com

A patent describes a procedure where the molar ratio of dibromomethane to potassium phthalimide is between 3 and 8. google.comgoogle.com After the reaction is complete, the reaction mixture is cooled and washed with water to remove the potassium bromide byproduct. The excess dibromomethane is then removed under reduced pressure, and the crude this compound is purified by crystallization from a low-boiling point alcohol. google.comgoogle.com

Table 1: Reaction Conditions for the Synthesis of this compound from Potassium Phthalimide and Dibromomethane

| Reactants | Solvent | Temperature | Molar Ratio (Dibromomethane:Potassium Phthalimide) | Purification Method |

| Potassium Phthalimide, Dibromomethane | None (excess dibromomethane) | 50-130 °C google.comgoogle.com | 3:1 to 8:1 google.comgoogle.com | Crystallization |

This table summarizes typical conditions based on patent literature.

The Gabriel synthesis, a classic method for preparing primary amines, traditionally involves the N-alkylation of potassium phthalimide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com While the direct reaction with dibromomethane falls under this general principle, various modifications and alternative strategies have been explored to optimize the synthesis of N-haloalkylphthalimides.

The core of the Gabriel synthesis lies in using the phthalimide anion as a protected form of an amine, preventing the over-alkylation that can be problematic when using ammonia. wikipedia.orgmasterorganicchemistry.com The N-alkylated phthalimide is a stable intermediate that can be later deprotected to yield the primary amine. wikipedia.org In the context of this compound synthesis, the goal is to introduce the bromomethyl group onto the nitrogen atom of the phthalimide.

Innovations in this area include the use of microwave-assisted synthesis to accelerate the reaction between potassium phthalimide and dihaloalkanes, significantly reducing reaction times. For instance, irradiating potassium phthalimide and 1,2-dibromoethane (B42909) in dimethylformamide (DMF) at 100°C for 15 minutes has been reported to achieve an 80% yield of N-(2-bromoethyl)phthalimide, demonstrating a potential avenue for rapid synthesis. While this specific example is for a bromoethyl derivative, the principle could be applicable to the bromomethyl analogue.

Conversion of N-(Hydroxymethyl)phthalimide to this compound

An alternative and widely used synthetic route to this compound involves the conversion of the corresponding hydroxyl derivative, N-(Hydroxymethyl)phthalimide. chemicalbook.com This two-step approach first requires the synthesis of N-(Hydroxymethyl)phthalimide, which can then be subjected to bromination.

A common and effective method for converting N-(Hydroxymethyl)phthalimide to this compound is through the use of phosphorus tribromide (PBr₃). orgsyn.org This reagent is a powerful brominating agent for alcohols.

The reaction typically involves the slow addition of phosphorus tribromide to a cooled solution of N-(Hydroxymethyl)phthalimide. The reaction is often carried out in a suitable solvent, and the mixture is then heated to drive the reaction to completion. For a related compound, β-hydroxyethylphthalimide, the procedure involves adding PBr₃ to the cooled reaction mixture and then heating under reflux. orgsyn.org A similar principle would apply to N-(Hydroxymethyl)phthalimide.

Besides phosphorus tribromide, other brominating agents can be employed for the conversion of alcohols to alkyl bromides. While specific examples for the direct bromination of N-(Hydroxymethyl)phthalimide are less commonly detailed in general literature, principles of alcohol bromination suggest several possibilities.

Milder brominating agents such as pyridinium (B92312) hydrobromide perbromide (PHP) and phenyltrimethylammonium (B184261) perbromide (PTAB) are sometimes used as alternatives to harsher reagents. commonorganicchemistry.com Another common reagent for benzylic and allylic bromination is N-bromosuccinimide (NBS), often in the presence of a radical initiator. commonorganicchemistry.com However, for the conversion of a primary alcohol like N-(Hydroxymethyl)phthalimide, reagents that facilitate nucleophilic substitution are more typical. The choice of reagent and conditions would depend on factors such as substrate compatibility and desired yield.

Table 2: Comparison of Synthetic Routes to this compound

| Synthetic Route | Key Reagents | Advantages | Disadvantages |

| Alkylation of Potassium Phthalimide | Potassium Phthalimide, Dibromomethane chemicalbook.comorgsyn.org | Direct, one-step reaction. google.comgoogle.com | Requires a large excess of dibromomethane to minimize side products. google.comgoogle.com |

| Conversion of N-(Hydroxymethyl)phthalimide | N-(Hydroxymethyl)phthalimide, PBr₃ chemicalbook.comorgsyn.org | Generally high-yielding, avoids the use of excess dihaloalkane. | Two-step process, requires handling of corrosive PBr₃. orgsyn.org |

| Modified Gabriel Synthesis (e.g., Microwave-assisted) | Potassium Phthalimide, Dihaloalkane, DMF | Potentially rapid reaction times and high yields. | May require specialized equipment (microwave reactor). |

This table provides a comparative overview of the primary synthetic methodologies.

Comparative Analysis of Synthetic Efficiencies and Yields

The preparation of N-alkylated phthalimides, including this compound, can be achieved through several established methods. The yields often vary depending on the specific substrates, reagents, and reaction conditions employed. A common approach involves the reaction of potassium phthalimide with a suitable dihaloalkane. For instance, the synthesis of the closely related N-(2-bromoethyl)phthalimide via the reaction of potassium phthalimide with 1,2-dibromoethane has been reported with yields ranging from 69-79%. orgsyn.org Another procedure for synthesizing N-(2-bromoethyl)phthalimide, starting from phthalic anhydride (B1165640) and monoethanolamine followed by treatment with phosphorus tribromide, affords yields of 75-80%. orgsyn.org

While direct comparative data for various this compound syntheses are not always presented in a single study, analysis of different reported methods allows for a general comparison. The traditional Gabriel synthesis approach, involving the reaction of potassium phthalimide with a bromomethylating agent, is a cornerstone. The efficiency of this nucleophilic substitution is influenced by factors such as the solvent, temperature, and the presence of catalysts.

To illustrate the typical yields obtained for related N-alkylphthalimides, which can serve as a benchmark for assessing the synthesis of this compound, the following table summarizes reported yields for different N-alkylphthalimide syntheses.

Table 1: Comparative Yields of N-Alkylphthalimide Synthesis

| Product | Reactants | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-(2-bromoethyl)phthalimide | Potassium phthalimide, Ethylene dibromide | Oil bath, 180–190°C, 12h | 69-79 | orgsyn.org |

| N-(2-bromoethyl)phthalimide | Phthalic anhydride, Monoethanolamine | Phosphorus tribromide, steam bath | 75-80 | orgsyn.org |

| N-substituted phthalimides | Phthalic anhydride, Primary amines | Sulphamic acid (10%), 110°C | 86-98 | researchgate.net |

| N-substituted phthalimides | Phthalic anhydride, Amines | Microwave, 150-250°C, 3-10 min | 52-89 | researchgate.net |

| N-Alkyl derivatives of phthalimide | Phthalimide, α,β-unsaturated esters | Ionic liquid [bmim]Br, K₂CO₃, Microwave | High |

Emerging Synthetic Strategies for this compound and Analogues

Recent advancements in synthetic chemistry have led to the development of more sophisticated and sustainable methods for the synthesis of N-alkylphthalimides, which are applicable to the preparation of this compound and its analogues.

Advanced Catalytic Approaches in N-Alkylphthalimide Synthesis

The use of catalysts can significantly enhance the efficiency and selectivity of N-alkylphthalimide synthesis. Both metal-based and organocatalytic systems have been explored.

Copper-Catalyzed Synthesis: Copper catalysts have been shown to be effective in the synthesis of N-substituted phthalimides. For example, a Cu/TBHP (tert-butyl hydroperoxide) catalytic system can be used for the oxidation of arene-fused cyclic amines to phthalimide derivatives. nih.gov Another approach involves the use of a CuO₂ catalyst for the reaction of 1-indanones with aryl or alkyl amines, where O₂ acts as a green oxygen source. nih.gov These methods offer potential routes to functionalized phthalimides that could be adapted for this compound synthesis.

Rhodium-Catalyzed Synthesis: Rhodium catalysis has been employed for the construction of phthalimides from the cyclization reaction between benzoic acids and isocyanates. This process involves ortho-C–H activation and subsequent amination, accommodating both aryl and alkyl isocyanates to produce N-substituted phthalimides. nih.gov

Organocatalysis: Metal-free catalytic systems are gaining prominence due to their lower toxicity and cost. N-Heterocyclic carbenes (NHCs) have been utilized in the atroposelective synthesis of N-aryl phthalimides under mild conditions. This method involves the in-situ activation of phthalamic acid followed by an NHC-catalyzed amidation. chemrxiv.org Such organocatalytic strategies represent a promising avenue for the synthesis of a wide range of phthalimide derivatives.

Green Chemistry Principles in this compound Synthesis

Adherence to the principles of green chemistry is a growing priority in chemical synthesis. For the preparation of this compound, this involves the use of environmentally benign solvents, energy-efficient reaction conditions, and atom-economical pathways.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to shorter reaction times, higher yields, and reduced side reactions. nih.gov The synthesis of N-substituted phthalimides from phthalic anhydride and amines can be significantly accelerated using microwave heating, with reactions completing in minutes rather than hours. researchgate.netnih.gov This technique is highly applicable to the synthesis of this compound.

Use of Greener Solvents: Traditional solvents for phthalimide synthesis, such as dimethylformamide (DMF), are effective but pose environmental and health concerns. The exploration of greener solvents is a key area of research. Ionic liquids, for instance, have been shown to efficiently accelerate the Michael addition of phthalimide to α,β-unsaturated esters under microwave irradiation, offering a more environmentally friendly alternative. nih.gov Bio-based solvents like dimethyl isosorbide (B1672297) (DMI) and dihydrolevoglucosenone (Cyrene) are also being investigated as greener alternatives to conventional dipolar aprotic solvents for the synthesis of polyimides, a principle that can be extended to smaller molecules like this compound.

Photocatalysis: Photocatalytic methods offer a mild and environmentally friendly approach to activate molecules. N-(Acyloxy)phthalimides, derived from carboxylic acids, can be reductively cleaved using photocatalysis with organic dyes like eosin (B541160) Y and visible light to generate alkyl radicals for C-C bond formation. researchgate.net This principle could potentially be adapted for novel synthetic routes to this compound.

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols for this compound. The primary route to this compound involves a nucleophilic substitution reaction.

Mechanistic Studies of Nucleophilic Substitution Reactions

The classical synthesis of N-alkylphthalimides, known as the Gabriel synthesis, proceeds via an S(_N)2 mechanism. In the context of synthesizing this compound, this would typically involve the reaction of the phthalimide anion with a bromomethylating agent.

The first step is the deprotonation of phthalimide using a base, such as potassium hydroxide (B78521) or sodium hydride, to form the nucleophilic phthalimide anion. orgsyn.org This anion then attacks the electrophilic carbon atom of the bromomethyl group. The high reactivity of the bromomethyl group is attributed to the electron-withdrawing nature of the bromine atom, which polarizes the C-Br bond and makes the carbon atom susceptible to nucleophilic attack. The reaction proceeds in a single concerted step where the nucleophile attacks and the leaving group (bromide ion) departs simultaneously. The versatility of this compound as a reagent stems from the reactivity of this bromomethyl group in subsequent nucleophilic substitution reactions.

Purification and Isolation Techniques for this compound

The isolation and purification of this compound are critical steps to remove unreacted starting materials, byproducts, and other impurities, ensuring the final product is of high purity for subsequent applications. The primary methods employed for the purification of this compound are recrystallization and column chromatography, often preceded by an initial workup involving extraction and washing.

Following synthesis, the crude this compound is typically subjected to a series of extraction and washing steps to remove inorganic salts and water-soluble impurities. The reaction mixture is often partitioned between an organic solvent, such as ethyl acetate (B1210297) or chloroform, and water. The organic layer containing the product is then washed sequentially with water and a brine solution to further remove impurities. The organic phase is subsequently dried over an anhydrous drying agent, like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. google.com

Recrystallization

Recrystallization is a widely used technique for the purification of solid this compound. This method relies on the principle of differential solubility of the compound and impurities in a suitable solvent at different temperatures. While specific solvent systems for this compound are not extensively detailed in the provided literature, a common approach for structurally similar compounds, such as N-(2-bromoethyl)phthalimide, involves the use of a mixed solvent system. A typical procedure involves dissolving the crude product in a hot solvent, such as a dilute alcohol solution (e.g., 75% ethanol), often with the addition of decolorizing carbon to remove colored impurities. orgsyn.org Upon cooling, the purified compound crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor. A second recrystallization can be performed to achieve a higher degree of purity. orgsyn.org

Column Chromatography

For a more rigorous purification, particularly to separate the product from closely related organic byproducts, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase.

A common protocol for the purification of this compound and its derivatives involves the use of a silica gel column. The crude product is loaded onto the column, and a solvent system, often a gradient of a more polar solvent in a less polar one, is passed through the column to elute the compounds. For instance, a gradient of 0-40% ethyl acetate in hexane (B92381) has been successfully employed to purify related compounds. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product. The solvent is then evaporated from the combined pure fractions to yield the purified this compound.

Below is a table summarizing the key parameters for the purification techniques discussed:

| Purification Technique | Key Parameters | Typical Procedure |

| Extraction and Washing | Solvents: Ethyl acetate or Chloroform, Water, Brine. Drying Agent: Sodium Sulfate. | The reaction mixture is partitioned between the organic solvent and water. The organic layer is washed with water and brine, then dried over sodium sulfate. The solvent is removed under reduced pressure. google.com |

| Recrystallization | Solvent System: Dilute alcohol (e.g., 75% ethanol). Additives: Decolorizing carbon. | The crude product is dissolved in the hot solvent with decolorizing carbon. The solution is filtered hot and then cooled to induce crystallization. The crystals are collected by filtration. orgsyn.org |

| Flash Column Chromatography | Stationary Phase: Silica gel. Mobile Phase: Gradient of ethyl acetate in hexane (e.g., 0-40%). | The crude product is loaded onto a silica gel column and eluted with the solvent gradient. Fractions are collected and analyzed to isolate the pure compound. |

Chemical Reactivity and Derivatization Strategies of N Bromomethyl Phthalimide

Nucleophilic Substitution Reactions of the Bromomethyl Group

The core reactivity of N-(Bromomethyl)phthalimide stems from its susceptibility to nucleophilic substitution. The carbon atom of the bromomethyl (-CH₂Br) group is highly electrophilic. This is due to the strong electron-withdrawing nature of both the adjacent bromine atom, which is a good leaving group, and the phthalimido group. Consequently, this compound readily reacts with a wide array of nucleophiles, displacing the bromide ion and forming a new bond between the nucleophile and the methylene (B1212753) carbon. This process is a cornerstone for creating a variety of functionalized molecules.

Reaction with Thiols and Selenols for C-S and C-Se Bond Formation

The electrophilic nature of this compound extends to reactions with sulfur and selenium nucleophiles. Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles and react readily with this compound to form S-phthalimidomethyl thioethers. masterorganicchemistry.com This SN2 reaction provides a straightforward route to creating a carbon-sulfur bond. masterorganicchemistry.com The resulting thioethers can be valuable intermediates in further synthetic transformations.

By chemical analogy, selenols (R-SeH) react in a similar fashion. Selenolates (R-Se⁻) are even more nucleophilic than thiolates and will attack the electrophilic carbon of this compound to form Se-phthalimidomethyl selenoethers, establishing a carbon-selenium bond. masterorganicchemistry.com This reactivity has been utilized in the synthesis of various organoselenium compounds. For instance, N-phenylselenophthalimide has been used to transform carboxylic acids into selenol esters. dntb.gov.ua The formation of selenoethers is an important transformation in organic synthesis, with applications in creating ligands and compounds with specific catalytic activities. nih.gov

Table 2: Nucleophilic Substitution with Thiol and Selenol Derivatives

| Nucleophile | Reagent Example | Product Type | Bond Formed |

| Thiol / Thiolate | Ethanethiol (CH₃CH₂SH) | Thioether | C-S |

| Selenol / Selenolate | Benzeneselenol (C₆H₅SeH) | Selenoether | C-Se |

Carbon-Carbon Bond Formation Reactions

Beyond heteroatom nucleophiles, this compound can also react with carbon-based nucleophiles to forge new carbon-carbon bonds. This capability further broadens its synthetic utility, allowing for the construction of more complex carbon skeletons.

A significant application in C-C bond formation is the alkylation of enolates. Enolates, generated from carbonyl compounds by treatment with a strong base, are potent carbon nucleophiles. They can attack the electrophilic methylene carbon of this compound to introduce the phthalimidomethyl group.

A documented example of this is the reaction between this compound and the lithium enolate of methyl 2-(thiophen-3-yl)acetate. In this procedure, the enolate is formed by treating the ester with lithium bis(trimethylsilyl)amide (LiHMDS) at a low temperature (-78 °C) in tetrahydrofuran (B95107) (THF). The subsequent addition of this compound results in the formation of methyl 3-(1,3-dioxoisoindolin-2-yl)-2-(thiophen-3-yl)propanoate, effectively creating a new carbon-carbon bond. This strategy is a powerful tool for the α-functionalization of carbonyl compounds.

Grignard Reagent and Organometallic Coupling

The reactivity of this compound with Grignard reagents presents a case of competing electrophilic sites. The compound possesses both a highly reactive bromomethyl group and two electrophilic carbonyl carbons within the phthalimide (B116566) ring. While Grignard reagents are known to attack the carbonyl groups of phthalimides, the lability of the bromine atom in the bromomethyl group suggests that a nucleophilic attack by the Grignard reagent at the methylene carbon is also a highly probable pathway, leading to the formation of a new carbon-carbon bond. The chemoselectivity of this reaction is influenced by factors such as the nature of the Grignard reagent and the reaction conditions. For instance, the reaction with a strong nucleophile like phenylmagnesium bromide (C₆H₅MgBr) could potentially favor substitution at the bromomethyl position. wikipedia.org

In the realm of organometallic cross-coupling reactions, this compound serves as a valuable building block. Although direct studies on its participation in reactions like the Suzuki, Stille, or Heck couplings are not extensively documented, the reactivity of similar compounds provides strong evidence for its potential. For example, related N-substituted phthalimides with aryl bromide functionalities have been successfully employed in Suzuki and Stille coupling reactions. researchgate.netlibretexts.org These palladium-catalyzed reactions are fundamental in creating carbon-carbon bonds between sp²-hybridized carbon atoms. libretexts.orgorganic-chemistry.orglibretexts.orgwikipedia.orgorganic-chemistry.org The general mechanism for a Suzuki coupling involves the oxidative addition of the palladium catalyst to the aryl or vinyl halide, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product. libretexts.org Similarly, the Stille reaction couples organostannanes with organic halides. organic-chemistry.orglibretexts.orgwikipedia.org The Heck reaction, on the other hand, involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org Given the presence of the reactive C-Br bond, this compound is a prime candidate for such transformations, enabling the introduction of the phthalimidomethyl moiety onto various molecular scaffolds.

Reactivity with Nitrogen Heterocycles

This compound is an effective alkylating agent for a wide array of nitrogen heterocycles. The lone pair of electrons on the nitrogen atom in heterocycles such as imidazole, pyrazole, and triazole readily attacks the electrophilic carbon of the bromomethyl group, resulting in the formation of a new C-N bond and displacement of the bromide ion. otago.ac.nzorganic-chemistry.orgnih.govbeilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.netgoogle.comsemanticscholar.orgresearchgate.netnih.govorganic-chemistry.org This reaction, a classic example of nucleophilic substitution, provides a straightforward method for the N-functionalization of these important classes of compounds.

The regioselectivity of alkylation can be a critical aspect, particularly with unsymmetrical heterocycles like substituted imidazoles or pyrazoles. otago.ac.nzbeilstein-journals.orgresearchgate.netsemanticscholar.orgresearchgate.net Factors such as steric hindrance and the electronic nature of substituents on the heterocyclic ring can influence which nitrogen atom is preferentially alkylated. For instance, in the case of 4-substituted imidazoles, alkylation can occur at either the N-1 or N-3 position, and the product distribution is dependent on the reaction conditions and the nature of the substituent. otago.ac.nz Similarly, the alkylation of 1,2,3-triazoles can lead to different isomers, and strategies have been developed to control the regioselectivity of these reactions. organic-chemistry.orgnih.govbeilstein-journals.orggoogle.comnih.gov

| Heterocycle | Reaction Type | Product |

| Imidazole | N-Alkylation | N-(Phthalimidomethyl)imidazole |

| Pyrazole | N-Alkylation | N-(Phthalimidomethyl)pyrazole |

| 1,2,3-Triazole | N-Alkylation | N-(Phthalimidomethyl)-1,2,3-triazole |

Polymerization Applications of this compound

The utility of this compound extends into the domain of polymer science, where it has been effectively employed as an initiator in controlled radical polymerization techniques.

This compound as an Initiator in Controlled Radical Polymerization

This compound has proven to be a valuable initiator for controlled radical polymerization, a class of methods that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures. researchgate.netcmu.eduescholarship.orgaston.ac.ukmdpi.comresearchgate.netrsc.orgnih.gov

Atom Transfer Radical Polymerization (ATRP) Initiation

Atom Transfer Radical Polymerization (ATRP) is a prominent example of a controlled radical polymerization technique where this compound has found significant application. researchgate.netcmu.educmu.educmu.edu In ATRP, a transition metal complex, typically a copper-based catalyst, reversibly activates a dormant species (the initiator) to generate a propagating radical. The equilibrium between the active and dormant species is carefully controlled, which minimizes termination reactions and allows for the controlled growth of polymer chains. This compound is an efficient initiator for the ATRP of various monomers, most notably styrene (B11656). cmu.educmu.edu The initiation step involves the abstraction of the bromine atom from this compound by the copper(I) catalyst, generating a phthalimidomethyl radical which then initiates the polymerization of the monomer.

Synthesis of α-Phthalimidopoly(styrene) and Related Polymers

The ATRP of styrene initiated by this compound leads to the formation of α-phthalimidopoly(styrene), a polymer chain with a phthalimido group at one end (the α-end). cmu.educmu.edu The polymerization proceeds in a controlled manner, allowing for the synthesis of polystyrene with predictable molecular weights and low PDIs. The kinetics of the polymerization of styrene using similar benzylic halide initiators have been extensively studied, revealing a first-order dependence on monomer concentration, which is characteristic of a controlled polymerization process. cmu.educmu.edu

| Polymerization Data for α-Phthalimidopoly(styrene) | |

| Initiator | This compound |

| Monomer | Styrene |

| Polymerization Method | Atom Transfer Radical Polymerization (ATRP) |

| Resulting Polymer | α-Phthalimidopoly(styrene) |

| End-Group Functionality | Phthalimido group at the α-terminus |

Diversification of the Phthalimide Ring System

The phthalimide group, while often employed as a stable protecting group for amines, is not inert. Its aromatic core and imide functionality offer pathways for chemical modification, allowing for the diversification of molecular scaffolds derived from this compound.

Reactions on the Aromatic Core of Phthalimide Derivatives

The aromatic benzene (B151609) ring of the phthalimide moiety is susceptible to electrophilic aromatic substitution (SEAr), a foundational class of reactions in organic chemistry. nih.govlibretexts.org However, the two electron-withdrawing carbonyl groups of the imide functionality deactivate the aromatic ring, making these substitutions more challenging than on unsubstituted benzene. youtube.com The substitution reactions generally require a catalyst to generate a sufficiently powerful electrophile. libretexts.org

Despite the deactivation, modifications are possible. For instance, N-substituted phthalimides can undergo sulfenylation reactions, a process that forms a carbon-sulfur bond, through electrophilic aromatic substitution pathways. nih.gov These reactions often utilize N-(sulfenyl)phthalimides as electrophilic sulfur sources to react with various nucleophiles. nih.govbeilstein-journals.org

Furthermore, derivatized phthalimides can undergo reactions on their aromatic core. An example involves the reaction of N-o-(bromobenzyl) phthalimide with n-butyllithium at low temperatures. This reaction leads to the formation of 2-(2-Bromobenzyl)-3-butyl-3-hydroxyisoindolin-1-one, demonstrating a modification that, while initiated at the carbonyl group, results in a significant structural change to the core heterocyclic system.

Table 1: Example of Reaction on a Substituted Phthalimide Aromatic System

| Reactant | Reagent | Product | Yield |

| N-o-(bromobenzyl) phthalimide | n-butyllithium | 2-(2-Bromobenzyl)-3-butyl-3-hydroxyisoindolin-1-one | 86% |

Ring-Opening Reactions of Phthalimides for Novel Scaffolds

The cleavage of the phthalimide ring is a powerful strategy for unmasking a primary amine or generating novel molecular structures. This process typically involves nucleophilic attack on one of the carbonyl carbons of the imide.

The most classic example is the final step of the Gabriel synthesis, where hydrazinolysis is employed. The addition of hydrazine (B178648) (NH₂NH₂) effectively cleaves the N-alkylated phthalimide to release the desired primary amine, forming a stable phthalhydrazide (B32825) byproduct.

Beyond standard hydrazinolysis, other nucleophiles can be used to generate diverse scaffolds. The reaction of N-substituted phthalimides with various secondary amines, such as diethylamine (B46881) or piperidine (B6355638), in benzene results in ring-opening to produce the corresponding N,N-disubstituted phthalamides. researchgate.net

This strategy has been extended to create more complex functional molecules. For example, N-phthaloyl-α-amino acid phosphonates, derived from N-(bromoalkyl)phthalimides, undergo ring-opening with nucleophiles like 2-aminoethanol and 2-aminoethanethiol. These reactions proceed in near-quantitative yields to produce novel amide-functionalized phosphonates. The specific products formed can depend on the reaction stoichiometry; treatment with a limited amount of hydrazine can yield a ring-opened bisphosphonate, while an excess of hydrazine leads to the expected aminoalkylphosphonate.

Table 2: Ring-Opening of Phthalimide Derivatives with Various Nucleophiles

| Phthalimide Derivative | Nucleophile | Resulting Scaffold/Product | Yield |

| N-Alkylphthalimide | Hydrazine (NH₂NH₂) | Primary Amine + Phthalhydrazide | Varies |

| N-Butylphthalimide | Diethylamine | N,N-Diethyl-N'-butylphthalamide | 86% |

| N-(2-Bromoethyl)phthalimide | Piperidine | N-(2-Piperidinoethyl)phthalimide and an oxazolidinylbenzopiperidide | 11% and 42% respectively |

| Phthalimide-phosphonate derivative | 2-Aminoethanol | Amide-functionalized phosphonate | ~100% |

| Phthalimide-phosphonate derivative | 2-Aminoethanethiol | Amide-functionalized phosphonate | ~100% |

| Phthalimide-phosphonate derivative | (3-Aminopropyl)phosphine | Phosphine-containing phosphonate | 88% |

Theoretical and Computational Studies on N Bromomethyl Phthalimide

Quantum Mechanical Calculations of Molecular Structure and Properties

Quantum mechanical calculations are fundamental in elucidating the three-dimensional arrangement of atoms in N-(Bromomethyl)phthalimide and its intrinsic properties.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the geometry of molecules. nih.govnih.gov For this compound, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G and 6-311G(d,p), have been employed to determine its optimized geometrical parameters. nih.gov These calculations aim to find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. mdpi.comyoutube.com The optimized geometries obtained through these methods have shown good agreement with experimental data where available, confirming the reliability of the computational approach. nih.gov The process involves iteratively solving the Kohn-Sham equations to find a new geometry with a lower energy until a stationary point on the potential energy surface is reached. mdpi.comarxiv.org

Key optimized geometrical parameters for this compound, such as selected bond lengths and bond angles, have been computationally determined, providing a detailed picture of the molecular framework.

Table 1: Selected Optimized Geometrical Parameters of this compound (B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.97 Å |

| Bond Length | C-N | 1.44 Å |

| Bond Length | C=O | 1.22 Å |

| Bond Angle | C-N-C | 111.8° |

| Bond Angle | Br-C-N | 110.5° |

| Dihedral Angle | O=C-N-C | 178.5° |

Note: These values are representative and may vary slightly depending on the specific computational level of theory.

Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)

The arrangement of electrons in molecular orbitals, particularly the frontier orbitals, dictates the chemical reactivity and electronic properties of this compound.

HOMO-LUMO Energy Gap and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. chemmethod.comnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

For this compound, the calculated HOMO and LUMO energies indicate that intramolecular charge transfer occurs within the molecule. nih.gov This charge transfer is a fundamental aspect of its electronic behavior.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -7.25 eV |

| LUMO Energy | -1.15 eV |

| HOMO-LUMO Gap | 6.10 eV |

Note: These values are illustrative and depend on the computational method and basis set used.

Spectroscopic Property Predictions and Correlations

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound. Theoretical calculations of infrared (IR) and Raman spectra are performed by computing the vibrational frequencies of the molecule at its optimized geometry. nih.gov The calculated wavenumbers are often scaled to correct for anharmonicity and the limitations of the theoretical method, and the resulting theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra. nih.gov This comparison allows for a detailed assignment of the observed vibrational bands to specific modes of vibration within the molecule. nih.gov The good agreement often found between the scaled theoretical wavenumbers and the experimental data validates the accuracy of both the computational model and the experimental measurements. nih.gov Theoretical spectrograms for FT-IR and FT-Raman spectra can also be constructed to visualize the predicted spectral features. nih.gov

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental FT-IR | Calculated (Scaled) | Assignment |

| C=O stretch | 1782, 1726 | 1780, 1735 | Carbonyl group vibrations |

| C-N stretch | 1298 | 1305 | Phthalimide (B116566) ring C-N vibration |

| C-H aromatic stretch | 3062 | 3060 | Aromatic ring C-H vibrations |

| CH2 wag | 1385 | 1388 | Bromomethyl group CH2 wagging |

Note: The presented values are examples and the full vibrational spectrum contains many more bands.

UV-Vis Spectra Simulation

The electronic properties and UV-Visible spectra of molecules like this compound can be simulated using computational methods such as Time-Dependent Density Functional Theory (TD-DFT). nih.govmedium.com These simulations help in understanding the electronic transitions that occur when the molecule absorbs light in the UV-Vis region.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial in these simulations. nih.gov The energy gap between HOMO and LUMO provides an indication of the molecule's stability and the energy required for electronic excitation. nih.gov For this compound, the calculated HOMO and LUMO energies suggest that charge transfer occurs within the molecule. nih.gov

Simulated UV-Vis spectra can be compared with experimental data to assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. medium.com While TD-DFT is a powerful tool, the accuracy of the predicted absorption maxima can vary, and sometimes discrepancies are observed when compared to experimental spectra. medium.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net The MEP map is generated through DFT calculations and illustrates regions of positive and negative electrostatic potential. researchgate.net

Identification of Reactive Sites for Electrophilic and Nucleophilic Attack

The MEP surface provides a clear indication of the likely sites for electrophilic and nucleophilic attack. researchgate.net

Electrophilic Attack: Regions with negative electrostatic potential (typically colored red and yellow) are electron-rich and are therefore susceptible to attack by electrophiles. researchgate.net In phthalimide derivatives, the oxygen atoms of the carbonyl groups are generally the most electron-rich sites and thus represent the primary locations for electrophilic attack. researchgate.netnanoient.org

Nucleophilic Attack: Regions with positive electrostatic potential (colored blue) are electron-deficient and are the preferred sites for nucleophilic attack. researchgate.net In this compound, the hydrogen atoms and the carbon atom of the bromomethyl group are expected to have a positive potential, making them targets for nucleophiles. nanoient.org

The MEP analysis, therefore, offers a visual and predictive model for the chemical reactivity of this compound.

Thermodynamic Functions and Stability Assessments

The thermodynamic properties of this compound, such as enthalpy, entropy, and Gibbs free energy, have been calculated using DFT methods at different basis sets, including B3LYP/6-31G and B3LYP/6-311G(d,p). nih.gov These calculations provide insights into the stability and thermodynamic behavior of the molecule.

The standard enthalpy of formation (ΔfHθ) and standard free energy of formation (ΔfGθ) can be determined through isodesmic reactions, a computational strategy that helps to minimize errors. researchgate.net The calculated thermodynamic parameters are crucial for understanding the molecule's stability under various conditions. Studies on related compounds have shown that thermodynamic properties generally increase with temperature. nih.gov

The stability of isomers can be assessed by comparing their calculated Gibbs free energies of formation; isomers with lower free energy are considered more stable. researchgate.netresearchgate.net These theoretical assessments of thermodynamic functions and stability are essential for predicting the behavior of this compound in chemical reactions and for process design.

Table 2: Calculated Thermodynamic Properties for a Related Compound (Illustrative)

| Thermodynamic Property | Calculated Value |

| Standard Enthalpy of Formation (ΔfHθ) | Varies with structure |

| Standard Gibbs Free Energy of Formation (ΔfGθ) | Varies with structure |

| Entropy (Sθ) | Varies with structure |

Applications of N Bromomethyl Phthalimide in Complex Molecule Synthesis

N-(Bromomethyl)phthalimide as a Precursor for Aminomethylation

The primary application of this compound is as an aminomethylating agent. The phthalimide (B116566) group effectively protects the amine functionality, allowing for a wide range of chemical transformations on other parts of the molecule. Subsequent deprotection, typically achieved by hydrazinolysis (the Ing-Manske procedure), liberates the primary amine.

Synthesis of Functionalized Pyrimidine (B1678525) Derivatives

This compound has been employed in the synthesis of functionalized pyrimidine derivatives. sigmaaldrich.comsigmaaldrich.cnscientificlabs.co.uk For instance, it is used in the preparation of functionalized 5-(aminomethyl)pyrimidine-2,4,6-trione analogs. sigmaaldrich.comsigmaaldrich.cnscientificlabs.co.uk The general strategy involves the alkylation of a suitable pyrimidine precursor with this compound, followed by deprotection to yield the desired aminomethylated pyrimidine. These derivatives are of interest due to the prevalence of the pyrimidine scaffold in biologically active compounds, including antiviral and anticancer agents. nih.gov

| Precursor | Reagent | Product | Application |

| Pyrimidine derivative | This compound | Functionalized 5-(aminomethyl)pyrimidine-2,4,6-trione analog | Synthesis of biologically active compounds |

Incorporation into O-Carborane Structures

The use of this compound extends to the synthesis of new bis-C(cage)-substituted o-carboranes. sigmaaldrich.comsigmaaldrich.cnscientificlabs.co.uk Carboranes are boron-carbon molecular clusters that have gained attention for their potential applications in medicinal chemistry, particularly in boron neutron capture therapy (BNCT). The incorporation of an aminomethyl group via this compound allows for the attachment of carborane cages to biologically relevant molecules. iaea.org The synthesis involves the reaction of a lithiated carborane with this compound to form a phthalimido-methyl carborane, which can then be deprotected to the corresponding aminomethyl carborane. iaea.orgacs.org

| Precursor | Reagent | Product | Application |

| o-Carborane | This compound | Bis-C(cage)-substituted o-carborane | Boron Neutron Capture Therapy (BNCT) |

Role in the Synthesis of Biologically Active Compounds and Intermediates

The utility of this compound as a synthetic intermediate is particularly evident in the field of medicinal chemistry, where it facilitates the construction of a wide array of biologically active molecules.

Pharmaceutical Intermediates and Drug Discovery

This compound is a key building block in the synthesis of various pharmaceutical intermediates. Its ability to introduce a protected primary amine is crucial for the assembly of complex drug scaffolds. For example, it is used in the synthesis of piperazine (B1678402) and piperidine (B6355638) derivatives, which are common motifs in centrally acting agents like 5-HT₁A receptor ligands. The general approach involves the N-alkylation of a piperazine or piperidine core with this compound, followed by further synthetic manipulations and eventual deprotection of the amine.

| Precursor | Reagent | Product Class | Therapeutic Area |

| Piperazine/Piperidine | This compound | Piperazine/Piperidine derivatives | CNS disorders |

Scaffold for Enzyme Inhibitors and Receptor Ligands

The phthalimide moiety itself, introduced via this compound, can serve as a scaffold for the development of enzyme inhibitors and receptor ligands. The rigid structure of the phthalimide group can be exploited to orient appended functional groups in a specific manner to interact with biological targets. acs.orgrsc.org By strategically functionalizing the aromatic ring of the phthalimide or by using the aminomethyl linker to attach other pharmacophores, libraries of compounds can be generated and screened for activity against various enzymes and receptors.

| Scaffold | Application | Key Feature |

| Phthalimide | Enzyme inhibitors, Receptor ligands | Rigid structure for orienting functional groups |

Precursor for Peptidomimetics and Cyclic Peptides

This compound serves as a precursor in the synthesis of peptidomimetics and cyclic peptides. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as increased stability and oral bioavailability. The aminomethyl group introduced by this compound can be incorporated into peptide backbones or used as a linker to cyclize peptides. For instance, the reaction of this compound with the α-carbon of an amino acid ester derivative can lead to the formation of a key intermediate for peptidomimetic synthesis.

| Application | Role of this compound | Resulting Structure |

| Peptidomimetics | Introduction of an aminomethyl group | Modified peptide backbone |

| Cyclic Peptides | Linker for cyclization | Cyclic peptide structure |

Utilization in Advanced Materials and Polymer Sciencedntb.gov.uamdpi.com

This compound serves as a important building block in materials science, primarily due to the reactive nature of the bromomethyl group and the inherent properties of the phthalimide moiety. Its applications extend to modifying polymer structures and creating novel materials with specialized functions.

Polymer Modification and Functionalizationdntb.gov.uamdpi.com

The introduction of the phthalimide group into polymer chains can significantly alter their properties, enhancing thermal stability and providing a versatile handle for further chemical transformations. this compound is a key reagent in achieving such modifications, primarily through two strategic approaches: as an initiator in controlled radical polymerization and in post-polymerization modification techniques.

One of the most effective methods for polymer functionalization is the use of this compound as an initiator in Atom Transfer Radical Polymerization (ATRP). smolecule.comsigmaaldrich.com ATRP allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. smolecule.com In this process, the carbon-bromine bond in this compound is homolytically cleaved by a transition metal catalyst, typically a copper(I) complex, to generate a radical that initiates the polymerization of a monomer, such as styrene (B11656). smolecule.comsigmaaldrich.comyoutube.com This results in a polymer chain, for instance, α-phthalimidopoly(styrene), with a phthalimide group at one end. smolecule.comsigmaaldrich.com The terminal phthalimide group can then be subjected to further reactions, like hydrazinolysis, to introduce other functional groups. smolecule.com

Table 1: Atom Transfer Radical Polymerization (ATRP) of Styrene Initiated by Alkyl Halides

| Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Resulting Polymer | Reference |

|---|---|---|---|---|---|

| 1-Phenylethyl bromide | CuBr/Bipyridine | Anisole | 110 | Well-defined polystyrene (Mw/Mn < 1.5) | cmu.edu |

| Tetra-(bromomethyl)benzene | CuBr/Bipyridine | Anisole | 110 | Four-armed star polystyrene | cmu.edu |

| 1-Phenylethyl bromide | CuX/PMDETA | Bulk, Diphenyl ether, Anisole | N/A | Well-defined polystyrenes | banglajol.info |

| 2-Bromopropionyl bromide | CuBr/PMDETA | N/A | N/A | Chitin-graft-polystyrene | rsc.org |

Another sophisticated strategy is post-polymerization modification. This involves creating a precursor polymer containing phthalimide units that can be chemically altered after the main polymer chain is formed. d-nb.infonih.gov For example, a precursor polymer like poly[N-(acryloyloxy)phthalimide] can be synthesized. d-nb.info The phthalimide groups in this polymer can then undergo decarboxylation through a single-electron transfer process, often initiated by light and a photoredox catalyst. d-nb.infoeurekalert.org This reaction generates a secondary radical on the polymer backbone, which can then be used for various functionalization reactions, such as Michael-type additions or nitroxide radical coupling, to introduce new functionalities. d-nb.info This method offers a high degree of control over the final polymer structure and properties. d-nb.info

Fluorescent Probes and Sensing Materialsdntb.gov.ua

The phthalimide and its related naphthalimide structures are excellent fluorophores, making them ideal candidates for the development of fluorescent probes and sensors. unl.ptresearchgate.netnih.gov These materials are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon interaction with a specific analyte, enabling its detection and quantification.

This compound can serve as a precursor for synthesizing more complex phthalimide derivatives with fluorescent capabilities. By introducing an amino group at the 4-position of the phthalimide ring, compounds with interesting solvatochromic properties can be created. nih.gov These molecules often exhibit high fluorescence quantum yields in non-polar environments, which are significantly quenched in polar protic solvents, making them sensitive probes for their local environment. nih.gov

A notable application is in the detection of reactive oxygen species (ROS) and metal ions. For instance, a fluorescent probe based on a phthalimide-boronate structure has been developed for the quantitative detection of hydrogen peroxide (H₂O₂). nih.govacs.org In the absence of H₂O₂, the probe shows minimal fluorescence. However, upon reaction with H₂O₂, the boronate ester is cleaved, leading to a significant enhancement of fluorescence intensity. nih.govacs.org This "off-on" switching mechanism allows for the sensitive detection of H₂O₂ in biological systems. nih.gov

Table 2: Characteristics of Phthalimide-Based Fluorescent Probes

| Probe Type | Analyte | Key Features | Detection Limit | Reference |

|---|---|---|---|---|

| Phthalimide-boronate | H₂O₂ | 63-fold fluorescence enhancement, Large Stokes shift (111 nm) | 8.4 x 10⁻⁸ M | nih.govacs.org |

| N-phthalimide azo-azomethine dye | Cu(II) | Turn-off fluorescence response | 3.58 µg L⁻¹ | mdpi.com |

Similarly, N-phthalimide derivatives have been incorporated into azo-azomethine dyes to create sensors for transition metal ions. mdpi.com These dyes can selectively coordinate with metal ions like copper(II), leading to a quenching or "turn-off" of their fluorescence. mdpi.com This property has been utilized to develop electrochemical sensors for the detection of copper ions in water samples. mdpi.com The development of such sensors is crucial for environmental monitoring due to the toxicity of heavy metal ions. researchgate.netnih.gov The versatility of the phthalimide structure continues to drive research into new and more sophisticated fluorescent sensing materials for a wide range of applications. rsc.orgvot.pl

Future Directions and Unexplored Research Avenues for this compound

This compound, a versatile reagent in organic synthesis, continues to be a focal point for innovation. While its traditional applications are well-established, emerging research is paving the way for novel and sophisticated uses. This article explores the future directions and unexplored research avenues for this compound, focusing on advancements in its synthesis, its potential in asymmetric synthesis and functional materials, its biological implications, and the role of computational chemistry in predicting its behavior.

Q & A

Q. Key factors affecting purity :

- Solvent choice : Polar aprotic solvents (DMF, acetone) enhance solubility and reaction efficiency .

- Temperature control : Elevated temperatures (>80°C) may accelerate side reactions, while lower temperatures reduce reaction rates .

- Purification : Column chromatography or recrystallization is critical to remove unreacted phthalimide or bis-protected byproducts .

Advanced: How can researchers optimize the use of this compound as an ATRP initiator to minimize polydispersity and side reactions?

Answer:

ATRP with N-(Bromomethyl)phthalimide requires:

- Initiator-to-monomer ratio : A 1:100 molar ratio reduces chain transfer reactions, achieving polydispersity indices (PDI) as low as 1.3 .

- Catalyst system : Cu(I)/ligand complexes (e.g., PMDETA) improve control over polymerization kinetics.

- End-group retention : Post-polymerization treatment with tri-n-butylstannane removes residual bromine, preventing unintended chain termination .

Q. Challenges :

- Hydrazinolysis side reactions : Conversion to α-aminopolystyrene may degrade ester linkages, necessitating mild hydrazine conditions and rigorous NMR monitoring (e.g., ¹H NMR for end-group integrity) .

Basic: What characterization techniques are critical for verifying the structure and purity of this compound derivatives?

Answer:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., doublet-of-doublets for phthalimide protons at δ 7.6–7.8 ppm) and absence of residual bromine .

- FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Br stretch) validate functional groups .

- HPLC : Quantifies purity (>98%) and detects trace impurities like unreacted phthalimide .

- Thermal analysis (TGA) : Assesses decomposition profiles; N-(Bromomethyl)phthalimide derivatives typically degrade above 200°C .

Advanced: What strategies address contradictions in spectroscopic data during substitution reactions involving this compound?

Answer:

Case study : Unexpected ¹H NMR spectra (e.g., missing phthalimide peaks) may indicate:

- Bis-protected byproducts : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate mono-substituted products .

- Solvent interference : Ensure complete dissolution in deuterated solvents (e.g., DMSO-d₆) to avoid signal splitting artifacts .

- Reaction monitoring : In-situ FT-IR or GC-MS tracks intermediate formation, enabling real-time adjustments to reaction conditions .

Mitigation : Optimize stoichiometry (1:1 phthalimide:dibromoalkane) and use phase-transfer catalysts to enhance regioselectivity .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2B) .

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols (e.g., 40 CFR Part 261) .

- Storage : Keep in amber glass at 0–4°C for short-term; long-term storage requires desiccants at -20°C .

Advanced: How does the incorporation of TiO₂ nanoparticles affect the mechanical and thermal properties of this compound-based copolymers?

Answer:

Experimental findings :

- Mechanical enhancement : At 50 wt% TiO₂, copolymer hardness increases by ~40% (Shimadzu hardness tester) due to nanoparticle-polymer matrix interactions .

- Thermal stability : TGA shows a 30–50°C rise in decomposition onset temperatures, attributed to TiO₂’s barrier effect against oxidative degradation .

Q. Morphological insights :

- SEM imaging : Homogeneous TiO₂ dispersion (≤100 nm particle size) correlates with improved tensile strength; aggregates >200 nm reduce ductility .

Optimization : Surface modification of TiO₂ with silanes improves compatibility with phthalimide matrices, minimizing phase separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.